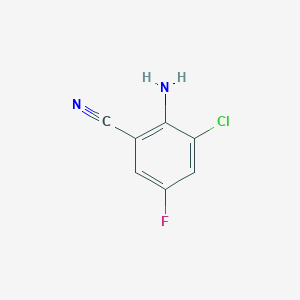
2-Amino-3-chloro-5-fluorobenzonitrile
概要
説明
2-Amino-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3-chloro-5-fluorobenzonitrile involves the reaction of 2-amino-5-fluorobenzonitrile with N-chloro-succinimide in acetonitrile at 80°C. The reaction mixture is stirred overnight, and the product is obtained by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-3-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-chloro-succinimide: Used for chlorination reactions.
Acetonitrile: Common solvent for reactions involving this compound.
Zinc Chloride: Catalyst for certain coupling reactions.
Major Products Formed
Substituted Benzonitriles: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
2-Amino-3-chloro-5-fluorobenzonitrile is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and reactivity with these targets. The exact pathways and molecular interactions can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 2-Amino-5-fluorobenzonitrile
- 5-Amino-2-fluorobenzonitrile
- 2-Amino-3-fluorobenzonitrile
Uniqueness
2-Amino-3-chloro-5-fluorobenzonitrile is unique due to the specific arrangement of the amino, chloro, and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
2-Amino-3-chloro-5-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄ClFN₂, with a molecular weight of 170.57 g/mol. The compound features an amino group, a chlorine atom, and a fluorine atom on a benzonitrile structure, which influences its biological activity through various biochemical interactions.
Target Enzymes:
Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing neuroprotective effects.
Biochemical Pathways:
The compound's nitrile group contributes to its reactivity, allowing it to participate in various biochemical pathways. Its structural similarity to other bioactive compounds suggests that it may also interact with other enzymes involved in metabolic processes.
Antimicrobial and Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, compounds with similar structures have been evaluated for their ability to inhibit the growth of various bacterial strains and cancer cell lines:
- Antimicrobial Activity:
- Anticancer Activity:
Case Studies
-
Acetylcholinesterase Inhibition:
A study focusing on the inhibition of AChE by this compound demonstrated a dose-dependent response, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's. -
Anticancer Evaluation:
A series of synthesized derivatives were tested against human cancer cell lines (e.g., HL-60 and U937). The results indicated significant induction of apoptosis, evidenced by increased caspase-3 activation and cytochrome c release from mitochondria .
Research Findings Summary
特性
IUPAC Name |
2-amino-3-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQCLYHYYQRXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














